![molecular formula C11H21NO2S B13233543 Methyl 3-{[2-(piperidin-2-yl)ethyl]sulfanyl}propanoate](/img/structure/B13233543.png)
Methyl 3-{[2-(piperidin-2-yl)ethyl]sulfanyl}propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-{[2-(piperidin-2-yl)ethyl]sulfanyl}propanoate is an organic compound that features a piperidine ring, a sulfur atom, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[2-(piperidin-2-yl)ethyl]sulfanyl}propanoate typically involves the reaction of 2-(piperidin-2-yl)ethanethiol with methyl acrylate under basic conditions. The reaction proceeds via a Michael addition, where the thiol group adds to the α,β-unsaturated ester, followed by cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[2-(piperidin-2-yl)ethyl]sulfanyl}propanoate can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Methyl 3-{[2-(piperidin-2-yl)ethyl]sulfanyl}propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-{[2-(piperidin-2-yl)ethyl]sulfanyl}propanoate involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, while the sulfur atom may participate in redox reactions. These interactions can modulate biological pathways and lead to various effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-{[2-(piperidin-1-yl)ethyl]sulfanyl}propanoate
- Methyl 3-{[2-(piperidin-3-yl)ethyl]sulfanyl}propanoate
- Methyl 3-{[2-(piperidin-4-yl)ethyl]sulfanyl}propanoate
Uniqueness
Methyl 3-{[2-(piperidin-2-yl)ethyl]sulfanyl}propanoate is unique due to the position of the piperidine ring and the specific arrangement of functional groups. This configuration can result in distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C11H21NO2S |
|---|---|
Molecular Weight |
231.36 g/mol |
IUPAC Name |
methyl 3-(2-piperidin-2-ylethylsulfanyl)propanoate |
InChI |
InChI=1S/C11H21NO2S/c1-14-11(13)6-9-15-8-5-10-4-2-3-7-12-10/h10,12H,2-9H2,1H3 |
InChI Key |
XDJBQNZGVQUXQY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCSCCC1CCCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Methyl(2-phenylethyl)amino]acetic acid](/img/structure/B13233468.png)

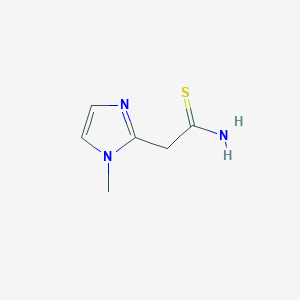
![2-[(Pyridin-3-yl)methoxy]propanoic acid](/img/structure/B13233481.png)
![tert-Butyl N-[2-(5-chloro-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate](/img/structure/B13233482.png)
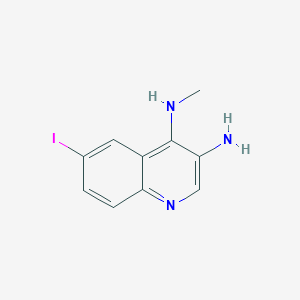
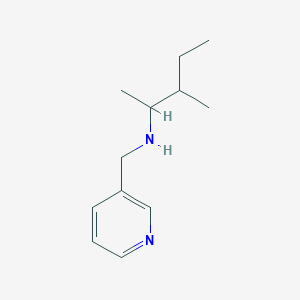
![Tert-butyl[(3,4-difluorophenyl)methyl]amine](/img/structure/B13233497.png)
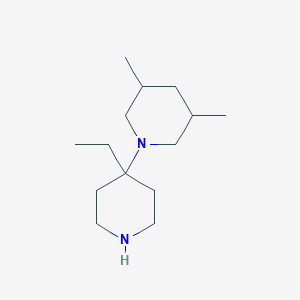
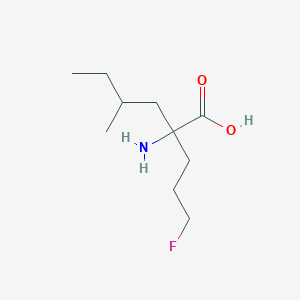
![4-{1-[(Tert-butoxy)carbonyl]-5-methylpyrrolidin-3-yl}benzoic acid](/img/structure/B13233514.png)
![2',2'-Dimethyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,3'-oxolane]](/img/structure/B13233525.png)
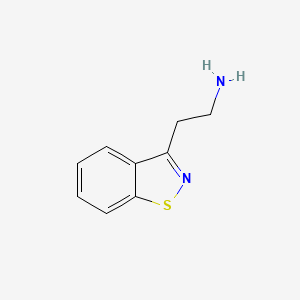
![1-[(3-Bromophenyl)amino]-3-fluoropropan-2-ol](/img/structure/B13233540.png)
